molecular formula C15H10O5 B599777 4,5,7-Trihydroxy-3-phenylcoumarin CAS No. 4222-02-0

4,5,7-Trihydroxy-3-phenylcoumarin

Cat. No. B599777
CAS RN: 4222-02-0
M. Wt: 270.24
InChI Key: RUSXZMPXIYUKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,7-Trihydroxy-3-phenylcoumarin is a type of neoflavonoid . It has an empirical formula of C15H10O5 .


Synthesis Analysis

The synthesis of 4,5,7-Trihydroxy-3-phenylcoumarin involves complex chemical reactions . Unfortunately, the exact details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular structure of 4,5,7-Trihydroxy-3-phenylcoumarin is characterized by a molecular formula of C15H10O5 . The compound has a molecular weight of 270.24 g/mol . The IUPAC name for this compound is 4,5,7-trihydroxy-3-phenylchromen-2-one .


Chemical Reactions Analysis

The chemical reactions involving 4,5,7-Trihydroxy-3-phenylcoumarin are complex and involve multiple steps . Unfortunately, the exact details of these reactions are not available in the search results.


Physical And Chemical Properties Analysis

4,5,7-Trihydroxy-3-phenylcoumarin has a molecular weight of 270.24 g/mol . It has a melting point of 268-272 °C . The compound has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Pharmacological Research

4,5,7-Trihydroxy-3-phenylcoumarin has been identified as a compound with significant potential in pharmacological research. Its structure is similar to that of other phenylcoumarins, which have been used to design new drug candidates due to their versatile chemical properties . This compound could be pivotal in the discovery of new therapeutic solutions for various diseases.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for creating complex molecules. Its reactive sites allow for modifications leading to a variety of derivatives with diverse properties. This adaptability makes it valuable for synthesizing new compounds with desired characteristics .

Biological Activity Studies

The biological activities of 4,5,7-Trihydroxy-3-phenylcoumarin, such as antioxidant, anti-inflammatory, and antimicrobial properties, are of great interest. Studies could explore its efficacy in modulating oxidative metabolism and elastase release in human neutrophils, which is crucial for understanding its potential in treating inflammatory conditions .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry due to its purity and well-defined characteristics. It could help in the development of new analytical methods or in the calibration of instruments .

properties

IUPAC Name

4,5,7-trihydroxy-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-6-10(17)13-11(7-9)20-15(19)12(14(13)18)8-4-2-1-3-5-8/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSXZMPXIYUKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715664
Record name 4,5,7-Trihydroxy-3-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,7-Trihydroxy-3-phenylcoumarin

CAS RN

4222-02-0
Record name 4,5,7-Trihydroxy-3-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,7-trihydroxy-3-phenylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.